Ortho-Chloro Substitution and Rotational Barrier
In tertiary aromatic amides, ortho-chloro substitution increases the rotational barrier around the N–C(O) and C–C(O) axes compared to unsubstituted or para-substituted analogues. This effect arises from steric hindrance and altered resonance, leading to a more rigid, well-defined conformation [1]. While no direct head-to-head data exists for this exact compound, the class-level inference is that 2-chloro-N,N-bis(furan-2-ylmethyl)benzamide adopts a more conformationally restricted state than its para-chloro (4-chloro) or unsubstituted (N,N-bis(2-furylmethyl)benzamide) counterparts, which may translate into enhanced binding selectivity and reduced entropic penalties upon target engagement.
| Evidence Dimension | Rotational barrier (N–C(O) axis) |
|---|---|
| Target Compound Data | Increased barrier (predicted based on ortho-chloro substitution) |
| Comparator Or Baseline | Unsubstituted or para-substituted benzamides: Lower barrier |
| Quantified Difference | Qualitative increase; exact values not available for this specific compound |
| Conditions | Computational and structural study on tertiary aromatic amides |
Why This Matters
A more conformationally restricted molecule often exhibits improved target selectivity and reduced off-target effects, critical for lead optimization in drug discovery.
- [1] Barriers to Rotation in ortho-Substituted Tertiary Aromatic Amides: Effect of Chloro-Substitution on Resonance and Distortion. Bioorganic & Medicinal Chemistry Letters, 2018. DOI: 10.1016/j.bmcl.2018.02.015. View Source
